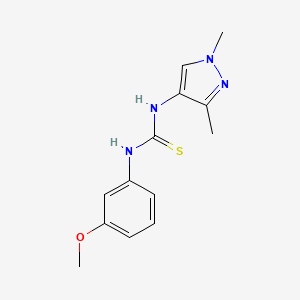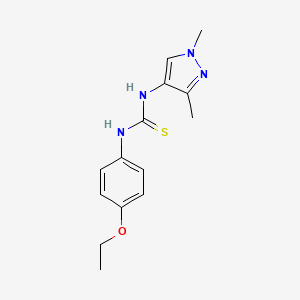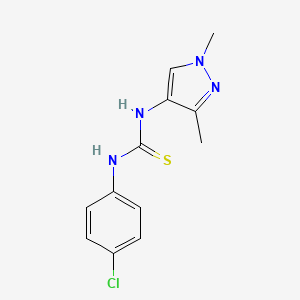![molecular formula C17H12BrCl2N3O2 B4359020 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359020.png)
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes bromine, chlorine, and pyrazole functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of 2-bromo-4-chlorophenoxy methyl intermediate: This step involves the reaction of 2-bromo-4-chlorophenol with formaldehyde in the presence of a base to form the 2-bromo-4-chlorophenoxy methyl intermediate.
Coupling with 4-chlorophenyl pyrazole: The intermediate is then reacted with 4-chlorophenyl pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: shares similarities with other halogenated pyrazole derivatives, such as:
Uniqueness
Functional Groups: The presence of both bromine and chlorine atoms in the compound provides unique reactivity and properties compared to other similar compounds.
Biological Activity: Its specific molecular structure may result in distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O2/c18-14-9-12(20)3-6-16(14)25-10-23-8-7-15(22-23)17(24)21-13-4-1-11(19)2-5-13/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJGFJDBCJAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4358938.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4358948.png)
![METHYL 4-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4358958.png)



![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4358982.png)
![1-[(2-CHLOROPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4358985.png)
![{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE](/img/structure/B4358989.png)
![1-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4358992.png)
![{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B4358999.png)
![1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359005.png)
![1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(2-CHLORO-3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359012.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-chloro-5-nitrophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359024.png)
